

Chemical and physical properties of Dibutyltin dilaurate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dibutyltin dilaurate*

Cat. No.: *B1670440*

[Get Quote](#)

Dibutyltin Dilaurate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of **Dibutyltin Dilaurate** (DBTDL). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other advanced chemical applications. This guide details the fundamental characteristics of DBTDL, outlines experimental protocols for its analysis, and visualizes key processes involving this versatile organotin compound.

Core Chemical and Physical Properties

Dibutyltin dilaurate is an organotin compound with the chemical formula $C_{32}H_{64}O_4Sn$.^[1] It is a versatile catalyst and stabilizer used in a variety of industrial applications, including the production of polyurethanes, silicones, and as a stabilizer in PVC.^{[1][2]} At room temperature, it typically appears as a colorless to yellowish, oily, viscous liquid.^[1]

Quantitative Data Summary

The following table summarizes the key quantitative chemical and physical properties of **Dibutyltin Dilaurate**.

Property	Value	Units	Reference(s)
Molecular Formula	C ₃₂ H ₆₄ O ₄ Sn	-	[1]
Molecular Weight	631.57	g/mol	[1]
CAS Number	77-58-7	-	
Appearance	Colorless to yellowish oily liquid or soft waxy crystals	-	[1]
Melting Point	22 - 24	°C	
Boiling Point	>204 at 12 mmHg	°C	
Density	1.066	g/cm ³ at 25°C	[3]
Solubility in Water	<0.1	g/100 mL at 20°C	[4]
Solubility in Organic Solvents	Soluble in acetone, methanol, and other organic solvents	-	[5]
Vapor Pressure	0.2	mmHg at 160°C	
Refractive Index	1.471	at 20°C	
Viscosity	42	cP at 25°C	[6]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and analysis of **Dibutyltin Dilaurate**.

Determination of Tin Content by Graphite Furnace Atomic Absorption (GFAA)

This method is adapted from the OSHA procedure for determining airborne **dibutyltin dilaurate**.[\[7\]](#)

Objective: To quantify the tin content in a sample containing **Dibutyltin Dilaurate**.

Apparatus:

- Atomic absorption spectrophotometer with a graphite furnace
- Electrodeless discharge lamp for tin
- Personal sampling pumps and mixed cellulose ester filters (for air sampling)
- Volumetric flasks, pipettes, and other standard laboratory glassware

Reagents:

- Toluene, ACS reagent grade
- **Dibutyltin Dilaurate** standard
- Deionized water
- Nitric acid (for cleaning glassware)

Procedure:

- Sample Collection (for airborne analysis):
 - Draw a known volume of air through a mixed cellulose ester filter using a calibrated personal sampling pump.
- Sample Preparation:
 - Extract the filter or a known weight of a solid/liquid sample with a precise volume of toluene in a clean, dry volumetric flask.
 - Ensure complete dissolution by vortexing or sonicating the mixture.
- Standard Preparation:
 - Prepare a stock solution of DBTDL in toluene of a known concentration.

- Perform serial dilutions to create a series of working standards with concentrations that bracket the expected sample concentration.
- Instrumental Analysis:
 - Set up the GFAA according to the manufacturer's instructions for tin analysis.
 - Aspirate the blank (toluene), standards, and samples into the graphite furnace.
 - Record the absorbance readings for each solution.
- Data Analysis:
 - Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.
 - Determine the concentration of tin in the sample solutions from the calibration curve.
 - Calculate the percentage of tin in the original sample based on the dilution factors and the initial sample weight or volume.

Spectroscopic Analysis

Objective: To identify the functional groups present in **Dibutyltin Dilaurate**.

Sample Preparation:[8][9]

- Neat Liquid: Place a small drop of the DBTDL liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
- Solution: Dissolve a small amount of DBTDL in a suitable infrared-transparent solvent (e.g., carbon tetrachloride). The solution is then placed in a liquid sample cell.

Instrumental Parameters (Typical):

- Scan Range: 4000 - 400 cm^{-1}
- Resolution: 4 cm^{-1}

- Number of Scans: 16-32

Analysis:

- Identify characteristic absorption bands for C-H, C=O (ester), Sn-C, and Sn-O bonds.

Objective: To elucidate the molecular structure of **Dibutyltin Dilaurate**.

Sample Preparation:[10]

- Dissolve 10-50 mg of DBTDL in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3) in a clean NMR tube.

Instrumental Parameters (Typical for ^1H NMR):

- Spectrometer Frequency: 400 MHz or higher
- Number of Scans: 8-16
- Reference: Tetramethylsilane (TMS)

Analysis:

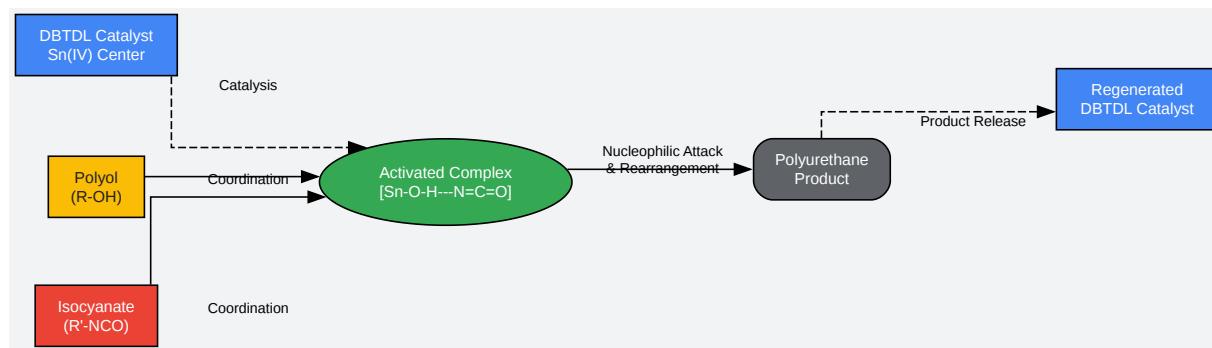
- Analyze the chemical shifts, integration, and splitting patterns of the proton signals to confirm the presence of the butyl and laurate moieties.

Objective: To determine the molecular weight and fragmentation pattern of **Dibutyltin Dilaurate**.

Sample Introduction:

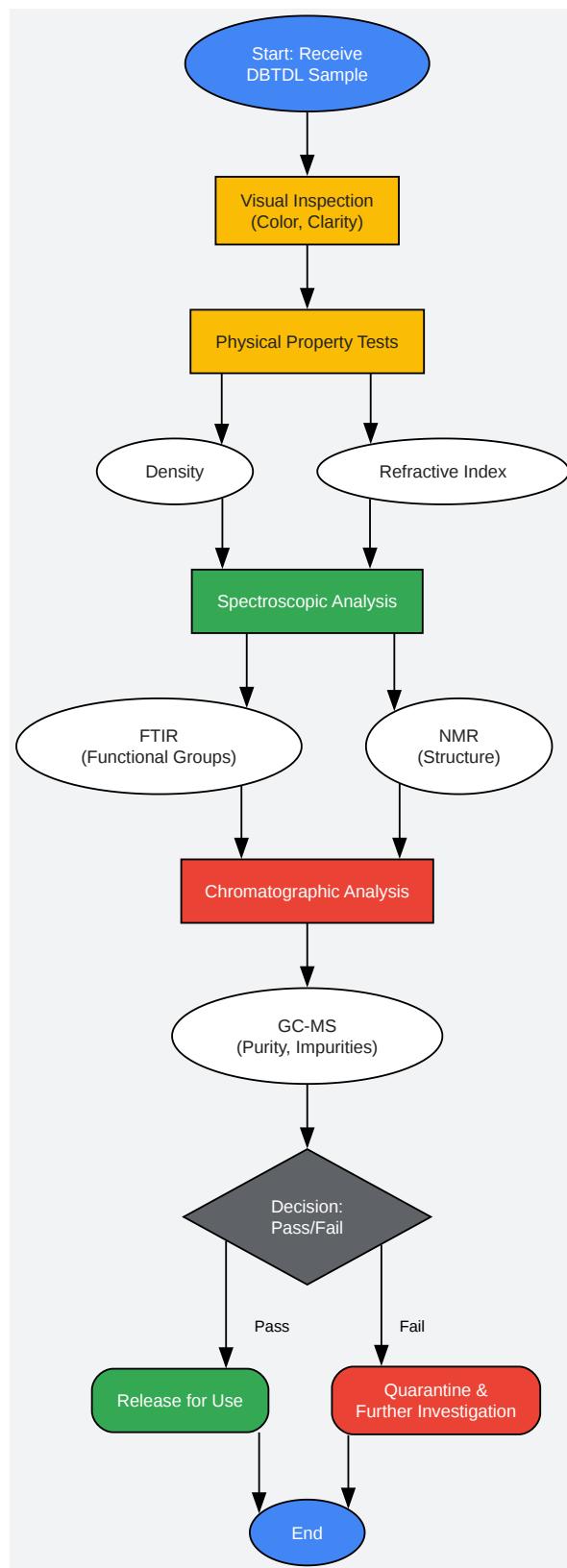
- Direct infusion via a syringe pump or injection into a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

Ionization Method:


- Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used.

Analysis:

- Identify the molecular ion peak (M^+) and characteristic fragment ions to confirm the structure of the compound.


Visualizations

The following diagrams illustrate key processes and workflows related to **Dibutyltin Dilaurate**.

[Click to download full resolution via product page](#)

Catalytic cycle of DBTDL in polyurethane formation.

[Click to download full resolution via product page](#)

Workflow for Quality Control of **Dibutyltin Dilaurate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dibutyltin dilaurate - Wikipedia [en.wikipedia.org]
- 2. DIBUTYLTIN DILAURATE (DBT) - Ataman Kimya [atamanchemicals.com]
- 3. DIBUTYLTIN DILAURATE CATALYST - Ataman Kimya [atamanchemicals.com]
- 4. bpb-us-w1.wpmucdn.com [bpb-us-w1.wpmucdn.com]
- 5. Dibutyltin dilaurate (determination of dibutyltin expressed as dibutyltin dilaurate) - analysis - Analytice [analytice.com]
- 6. Dibutyltin dilaurate | C₃₂H₆₄O₄Sn | CID 16682738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. osha.gov [osha.gov]
- 8. eng.uc.edu [eng.uc.edu]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- To cite this document: BenchChem. [Chemical and physical properties of Dibutyltin dilaurate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670440#chemical-and-physical-properties-of-dibutyltin-dilaurate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com